molecular formula C22H21ClN2O2S B2763108 2-[(4-Chlorophenyl)methylsulfanyl]-4-(4-methoxyphenoxy)-5,6,7,8-tetrahydroquinazoline CAS No. 339019-06-6

2-[(4-Chlorophenyl)methylsulfanyl]-4-(4-methoxyphenoxy)-5,6,7,8-tetrahydroquinazoline

Cat. No. B2763108
CAS RN: 339019-06-6
M. Wt: 412.93
InChI Key: FDYDPWXSLLMGLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Chlorophenyl)methylsulfanyl]-4-(4-methoxyphenoxy)-5,6,7,8-tetrahydroquinazoline is a useful research compound. Its molecular formula is C22H21ClN2O2S and its molecular weight is 412.93. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

A related compound, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, demonstrated potent apoptosis induction capabilities and showed high efficacy in breast and other cancer models due to excellent blood-brain barrier penetration. This highlights the potential application of structurally similar compounds in anticancer research, aiming for targeted therapy with high efficacy and minimal systemic toxicity (Sirisoma et al., 2009).

Antituberculosis Activity

A series of 3-heteroarylthioquinoline derivatives, synthesized through Friedlander annulation, demonstrated significant in vitro activity against Mycobacterium tuberculosis, highlighting the potential for derivatives of the compound to be explored for antituberculosis applications. This could lead to the development of new therapeutic agents against resistant strains of tuberculosis (Chitra et al., 2011).

Antibacterial and Antimicrobial Applications

The compound 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one and its derivatives have been synthesized and shown to possess significant activity against various strains of bacteria and fungi, including Staphylococcus aureus and Escherichia coli. This indicates the potential utility of similar compounds in the development of new antimicrobial agents, which could be particularly valuable in addressing antibiotic resistance (Osarumwense, 2022).

Analytical Chemistry Applications

Another derivative, 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, was identified as a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography (HPLC). This suggests that related compounds could be developed as analytical tools for the sensitive and selective detection of various analytes in complex matrices, enhancing analytical methodologies in research and quality control settings (Yoshida et al., 1992).

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-4-(4-methoxyphenoxy)-5,6,7,8-tetrahydroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O2S/c1-26-17-10-12-18(13-11-17)27-21-19-4-2-3-5-20(19)24-22(25-21)28-14-15-6-8-16(23)9-7-15/h6-13H,2-5,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYDPWXSLLMGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC(=NC3=C2CCCC3)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Chlorophenyl)methylsulfanyl]-4-(4-methoxyphenoxy)-5,6,7,8-tetrahydroquinazoline

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